molecular formula C5H6N4O4 B068559 Methyl (3-nitro-1H-pyrazol-4-yl)carbamate CAS No. 179747-68-3

Methyl (3-nitro-1H-pyrazol-4-yl)carbamate

Cat. No. B068559
M. Wt: 186.13 g/mol
InChI Key: JNZNNUKOHNGFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3-nitro-1H-pyrazol-4-yl)carbamate, also known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow solid that is soluble in organic solvents and is commonly used as a reagent in chemical reactions.

Scientific Research Applications

Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential drug for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been used as a pesticide to protect crops from pests and diseases. In materials science, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been used as a building block for the synthesis of new materials with unique properties.

Mechanism Of Action

The mechanism of action of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins. Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).

Biochemical And Physiological Effects

Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl (3-nitro-1H-pyrazol-4-yl)carbamate can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that Methyl (3-nitro-1H-pyrazol-4-yl)carbamate can reduce inflammation and oxidative stress in animal models of disease.

Advantages And Limitations For Lab Experiments

Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has several advantages for use in lab experiments. It is relatively easy and cost-effective to synthesize, making it accessible to researchers. It is also stable under a wide range of conditions and can be stored for long periods without degradation. However, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate also has some limitations. It is toxic at high doses and can cause harm to living organisms. Therefore, researchers must take precautions when handling Methyl (3-nitro-1H-pyrazol-4-yl)carbamate and ensure that appropriate safety measures are in place.

Future Directions

There are several future directions for research on Methyl (3-nitro-1H-pyrazol-4-yl)carbamate. One area of interest is the development of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of interest is the investigation of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate as a potential drug for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate and its potential applications in medicine and agriculture.

Synthesis Methods

Methyl (3-nitro-1H-pyrazol-4-yl)carbamate can be synthesized through a simple and efficient method. The synthesis starts with the reaction of 3-nitro-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure Methyl (3-nitro-1H-pyrazol-4-yl)carbamate. This synthesis method is relatively easy and cost-effective, making it a popular choice for researchers.

properties

CAS RN

179747-68-3

Product Name

Methyl (3-nitro-1H-pyrazol-4-yl)carbamate

Molecular Formula

C5H6N4O4

Molecular Weight

186.13 g/mol

IUPAC Name

methyl N-(5-nitro-1H-pyrazol-4-yl)carbamate

InChI

InChI=1S/C5H6N4O4/c1-13-5(10)7-3-2-6-8-4(3)9(11)12/h2H,1H3,(H,6,8)(H,7,10)

InChI Key

JNZNNUKOHNGFEP-UHFFFAOYSA-N

SMILES

COC(=O)NC1=C(NN=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)NC1=C(NN=C1)[N+](=O)[O-]

synonyms

Carbamic acid, (3-nitro-1H-pyrazol-4-yl)-, methyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.